7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by amination and further functional group modifications. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.
Scientific Research Applications
7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. In biological systems, it may bind to nucleic acids or proteins, affecting their function. The pathways involved could include inhibition of enzyme activity or interference with DNA replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.
Theobromine (3,7-dimethylxanthine): Found in chocolate, with mild stimulant effects.
Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.
Uniqueness
7-ethyl-8-(hexylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific alkyl and amino substitutions, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to certain targets and alter its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-ethyl-8-(hexylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2/c1-4-6-7-8-9-15-13-16-11-10(19(13)5-2)12(20)17-14(21)18(11)3/h4-9H2,1-3H3,(H,15,16)(H,17,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDRAFFDUTVEBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC1=NC2=C(N1CC)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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